molecular formula C12H18O B14553172 6-Cyclohexylhex-5-yn-2-one CAS No. 62248-77-5

6-Cyclohexylhex-5-yn-2-one

Cat. No.: B14553172
CAS No.: 62248-77-5
M. Wt: 178.27 g/mol
InChI Key: BNUUGRWYAUGCEP-UHFFFAOYSA-N
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Description

6-Cyclohexylhex-5-yn-2-one is an organic compound characterized by a cyclohexyl group attached to a hex-5-yn-2-one backbone This compound is of interest due to its unique structural features, which include both a cyclohexane ring and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexylhex-5-yn-2-one typically involves the alkylation of cyclohexylacetylene with a suitable electrophile. One common method is the reaction of cyclohexylacetylene with hex-5-yn-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the alkyne, making it a strong nucleophile. The reaction proceeds via nucleophilic addition to the carbonyl group of hex-5-yn-2-one, followed by protonation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexylhex-5-yn-2-one undergoes several types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols, while the alkyne can be hydrogenated to form alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ketones or alcohols.

Scientific Research Applications

6-Cyclohexylhex-5-yn-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclohexylhex-5-yn-2-one involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. Additionally, the carbonyl group can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetylene: Similar structure but lacks the carbonyl group.

    Hex-5-yn-2-one: Similar structure but lacks the cyclohexyl group.

    Cyclohexylmethylketone: Similar structure but lacks the alkyne group.

Uniqueness

6-Cyclohexylhex-5-yn-2-one is unique due to the presence of both a cyclohexyl group and an alkyne functional group, which confer distinct chemical reactivity and potential applications. The combination of these structural features makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

62248-77-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

6-cyclohexylhex-5-yn-2-one

InChI

InChI=1S/C12H18O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h12H,2-5,7-9H2,1H3

InChI Key

BNUUGRWYAUGCEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC#CC1CCCCC1

Origin of Product

United States

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